molecular formula C6H5ClN2 B050321 Pyridine-2-carboximidoyl chloride CAS No. 117701-62-9

Pyridine-2-carboximidoyl chloride

Cat. No.: B050321
CAS No.: 117701-62-9
M. Wt: 140.57 g/mol
InChI Key: QPHNCXIHRZHLNZ-UHFFFAOYSA-N
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Description

Pyridine-2-carboximidoyl chloride is a chemical compound that belongs to the class of imidoyl chlorides It is characterized by the presence of a pyridine ring substituted with a carboximidoyl chloride group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridine-2-carboximidoyl chloride can be synthesized through the reaction of carboxamides with chlorinating agents such as phosphorus trichloride (PCl3), phosphorus pentachloride (PCl5), thionyl chloride (SOCl2), or oxalyl chloride (COCl2). The reaction typically involves heating the carboxamide with the chlorinating agent in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) at temperatures ranging from 75°C to 80°C .

Industrial Production Methods: In industrial settings, the synthesis of imidoyl chlorides, including this compound, often involves large-scale reactions using similar chlorinating agents and catalysts. The reaction conditions are optimized to achieve high yields and purity of the product. The process may include steps such as vacuum distillation to purify the final product .

Chemical Reactions Analysis

Types of Reactions: Pyridine-2-carboximidoyl chloride undergoes various chemical reactions, including nucleophilic substitution, cyclization, and condensation reactions. It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted pyridines and isoxazolo[4,5-b]pyridine derivatives, which have significant biological activities such as antibacterial, anticancer, and antiproliferative properties .

Mechanism of Action

The mechanism of action of pyridine-2-carboximidoyl chloride involves its reactivity towards nucleophiles. The compound’s electrophilic carbon atom in the carboximidoyl chloride group readily reacts with nucleophiles, leading to the formation of various substituted products. This reactivity is exploited in the synthesis of biologically active compounds and other complex molecules .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific reactivity and ability to form a wide range of biologically active derivatives. Its role as an intermediate in the synthesis of complex heterocyclic compounds sets it apart from other similar compounds .

Properties

IUPAC Name

pyridine-2-carboximidoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2/c7-6(8)5-3-1-2-4-9-5/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPHNCXIHRZHLNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40631317
Record name Pyridine-2-carboximidoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40631317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117701-62-9
Record name 2-Pyridinecarboximidoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117701-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine-2-carboximidoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40631317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of pyridin-2-carbaldehyde-oxime (15 gm) and N-chlorosuccinamide (25 gm) in DMF (30 ml) was stirred at 30° C. over a period of 2 h. The reaction mixture was quenched with ice cold water (150 ml). The suspension was filtered and the wet cake washed with small quantity of water to provide pure title compound in 7 gm quantity (55%) as a white solid.
Quantity
15 g
Type
reactant
Reaction Step One
Name
N-chlorosuccinamide
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a mixture of ethyl 2-pyridin-aldoxime (15 gm) and N-chlorosuccinamide (25 gm) in DMF (30 ml) was stirred at 30° C. over a period of 2 h. The reaction mixture was quenched with ice-cold water (150 ml). The suspension was filtered and the wet cake washed with small quantity of water to provide pure title compound in 7 gm quantity (55%) as a white solid.
Name
ethyl 2-pyridin-aldoxime
Quantity
15 g
Type
reactant
Reaction Step One
Name
N-chlorosuccinamide
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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